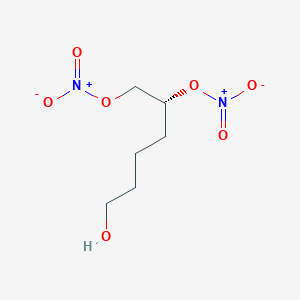

(2R)-6-hydroxyhexane-1,2-diyl dinitrate

Description

(2R)-6-hydroxyhexane-1,2-diyl dinitrate is a chiral organic compound characterized by a hexane backbone with a hydroxyl group at position 6 and two nitrate ester groups at positions 1 and 2. Nitrate esters, such as this compound, are widely studied for their vasodilatory properties, acting as nitric oxide donors in therapeutic applications. Its structure suggests moderate polarity due to the hydroxyl group, which may enhance solubility in polar solvents compared to purely lipophilic nitrate derivatives.

Properties

Molecular Formula |

C6H12N2O7 |

|---|---|

Molecular Weight |

224.17 g/mol |

IUPAC Name |

[(2R)-6-hydroxy-1-nitrooxyhexan-2-yl] nitrate |

InChI |

InChI=1S/C6H12N2O7/c9-4-2-1-3-6(15-8(12)13)5-14-7(10)11/h6,9H,1-5H2/t6-/m1/s1 |

InChI Key |

FJPUWIIDLRVJFX-ZCFIWIBFSA-N |

Isomeric SMILES |

C(CCO)C[C@H](CO[N+](=O)[O-])O[N+](=O)[O-] |

Canonical SMILES |

C(CCO)CC(CO[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects : The benzo[b]thiophen group introduces aromaticity and lipophilicity, likely enhancing membrane permeability and target binding in multitarget drug applications . In contrast, the hydroxyl group in the target compound increases hydrophilicity, favoring solubility in aqueous environments.

Stability and Reactivity

- The aromatic substituent may stabilize the nitrate esters via steric hindrance, reducing decomposition rates. However, the lower measured nitrogen content (12.70% vs. 13.02% calculated) implies sensitivity to degradation .

1,6-Diisocyanatohexane (Hexamethylene Diisocyanate)

Comparisons focus on functional group chemistry:

Data Tables

Table 1: Structural and Functional Comparison of (2R)-6-hydroxyhexane-1,2-diyl Dinitrate and Analogues

*Calculated based on structural formula.

Table 2: Pharmacological and Physical Properties

| Property | This compound | 6-((2-(1-carbamoyl...)hexan-1,2-diyl dinitrate |

|---|---|---|

| Solubility (Polar Solvents) | High (hydroxyl group) | Moderate (aromatic group reduces polarity) |

| Lipophilicity (LogP) | ~0.5 (estimated) | ~2.8 (estimated) |

| Metabolic Stability | Likely short half-life (nitrate esters) | Prolonged (steric protection by substituent) |

Research Findings and Implications

- In contrast, the hydroxyl group in the target compound may limit biodistribution to hydrophilic compartments.

- Stability Challenges : Deviations in elemental analysis () underscore the need for stabilization strategies in nitrate ester synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.